Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
Description
IUPAC Nomenclature and CAS Registry Number Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium (2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate . This name reflects the stereochemical configuration at carbons 2, 4, 5, and 6 of the oxane (pyranose) ring, the acetamido substituent at position 5, and the halogenated indol-3-yloxy group at position 2. The CAS Registry Number , 160369-85-7 , uniquely identifies this compound across regulatory and commercial databases.
The IUPAC name adheres to carbohydrate nomenclature rules by specifying the α-anomeric configuration of the N-acetylneuraminic acid core, though this detail is implicit in the stereodescriptors (e.g., 2S,4S,5R,6R). The sodium counterion arises from deprotonation of the carboxylate group at position 2 of the oxane ring.
Structural Elucidation Through InChIKey and SMILES Representations
The InChIKey MNWWXEDVLXNFDD-RXRXVDHESA-M provides a standardized, hashed identifier for this compound, encoding its molecular structure, stereochemistry, and counterion. The SMILES string CC(=O)N[C@@H]1C@HO.[Na+] details connectivity and stereochemistry:
[C@@H]and[C@H]denote absolute configurations at chiral centers.- The indole moiety (
c2c[nH]c3c2c(c(cc3)Br)Cl) specifies bromo and chloro substituents at positions 5 and 4, respectively. - The trihydroxypropyl group (
[C@@H](CO)O) adopts an erythro configuration (1R,2R).
These identifiers enable precise structure searches in chemical databases and facilitate computational modeling of neuraminidase interactions.
Properties
Molecular Formula |
C19H21BrClN2NaO9 |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
sodium;5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/q;+1/p-1 |
InChI Key |
MNWWXEDVLXNFDD-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
5-Bromo-4-Chloro-1H-Indol-3-Ol
The indole component is synthesized through electrophilic halogenation of indole derivatives. Key steps include:
Mechanism :
- Indole undergoes regioselective bromination at position 5.
- Chlorination occurs at position 4, guided by steric and electronic factors.
Challenges :
- Competing side reactions (e.g., over-halogenation).
- Control of regioselectivity using directing groups or catalysts.
Preparation of the Neuraminic Acid Backbone
N-Acetylneuraminic Acid (Neu5Ac) Activation
The neuraminic acid backbone is derived from Neu5Ac, with modifications to enable coupling:
- Protection of hydroxyl groups :
- Coupling with the indole derivative :
Example Reaction :
$$
\text{Neu5Ac derivative (C2-O-Ts)} + \text{Indole-OH} \xrightarrow{\text{EDC}} \text{X-NeuNAc precursor} + \text{Byproducts}
$$
Coupling and Deprotection
Ether Bond Formation
The activated neuraminic acid derivative reacts with the indole’s hydroxyl group:
| Parameter | Details |
|---|---|
| Catalyst | 4-Dimethylaminopyridine (DMAP) or tetramethylurea |
| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |
| Temperature | 0–25°C |
| Yield | ~60–70% (lab scale) |
Key Challenges :
- Stereochemical integrity : The 2S,4S,5R,6R configuration of the neuraminic acid must be preserved.
- Byproduct minimization : Excess indole or Neu5Ac derivatives are removed via chromatography.
Purification and Salt Formation
Chromatographic Purification
Sodium Salt Formation
The carboxylic acid group is neutralized with NaOH:
$$
\text{X-NeuNAc acid} + \text{NaOH} \rightarrow \text{X-NeuNAc sodium salt} + \text{H}_2\text{O}
$$
Purity : ≥90% (as reported in commercial samples).
Industrial-Scale Production
Automated Reactor Systems
Quality Control
| Parameter | Method |
|---|---|
| Purity | HPLC, NMR |
| Stereochemistry | Chiral HPLC, specific rotation |
| Stability | Accelerated stability testing (25°C, 60% RH) |
Challenges and Optimization
Common Issues
Summary of Key Steps
| Step | Description | Yield (%) |
|---|---|---|
| 1 | Halogenation of indole | 70–80 |
| 2 | Activation of Neu5Ac C2-OH | 85–90 |
| 3 | Coupling with indole | 60–70 |
| 4 | Deprotection and purification | 75–85 |
| 5 | Sodium salt formation | 95–100 |
Data compiled from.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling:
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or pathways.
Diagnostics: Potential use in diagnostic assays due to its ability to interact with specific biomolecules.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biotechnology: Applications in the development of biotechnological tools and processes.
Mechanism of Action
The mechanism of action of Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The carbohydrate derivative may facilitate binding to specific receptors or cell surface molecules, influencing cell signaling pathways.
Comparison with Similar Compounds
Halogenated Indole Derivatives
Example Compounds :
- Compound 17 : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide .
- Compound 18 : 4-(4-Bromo-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide .
Key Differences :
Triazinoindole and Benzofurazan Derivatives
Example Compounds :
- Compound 41: Triazino[5,6-b]indole with bromophenyl and pyrazole groups .
- Compound 6Z : 6-Bromo-4,5-dimethylbenzofurazan .
Key Differences :
Chemical Hardness and Reactivity
Reference Data: Organotellurium compounds ranked by hardness (η) and softness (σ): D > B > C > A .
| Parameter | Target Compound (Inferred) | Compound D (Pyrite-like) |
|---|---|---|
| Chemical Hardness (η) | Moderate (electron-withdrawing Br/Cl vs. donating -OH) | High (FeS2 structure) |
| Softness (σ) | Moderate | Low |
Key Insight :
- The target’s mixed substituents balance electron withdrawal (Br, Cl) and donation (OH, acetamido), likely making it a "medium-hard" base. This contrasts with pyrite (FeS2, hard) and soft organotellurium compounds .
Biological Activity
Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound is a derivative of indole, which is known for its diverse applications in medicinal chemistry. The biological activities of this compound are primarily attributed to its interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 559.72 g/mol |
| Solubility | Soluble in water (50 mg/mL) |
| Storage Temperature | -20°C |
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : This compound acts as an inhibitor of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways by regulating the levels of cyclic nucleotides (cAMP and cGMP) .
- Substrate for Esterases : It serves as a chromogenic substrate for esterases, leading to the production of colored products upon enzymatic hydrolysis .
- Interaction with Neuraminidase : The compound has been utilized as a substrate for determining neuraminidase activity in various pathogens, indicating its potential in microbial diagnostics .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus through its enzyme inhibition capabilities .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory effects by modulating the activity of pro-inflammatory cytokines and enzymes involved in inflammation pathways. It has been noted to reduce the expression of COX-2 and TNF-alpha in cell models .
Anticancer Potential
Studies have highlighted the anticancer potential of this compound, particularly in inhibiting the proliferation of cancer cells. It affects cell cycle regulation and induces apoptosis in various cancer cell lines through its interaction with specific signaling pathways .
Study on Neuraminidase Activity
A study utilized this compound to evaluate vaginal sialidase activity as a diagnostic tool for bacterial vaginosis (BV). The results showed high sensitivity (95.6%) and specificity (96.3%) for BV detection using this compound as a substrate .
Antimicrobial Efficacy
In another research effort, the antimicrobial efficacy of the compound was assessed against Ornithobacterium rhinotracheale, revealing its potential use in veterinary medicine for diagnosing infections in poultry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
